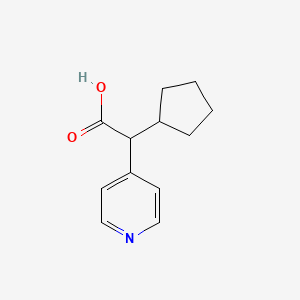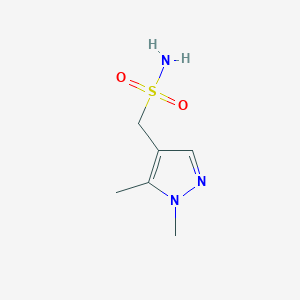amine](/img/structure/B13214992.png)
[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an iodine atom at the 3-position, a methyl group at the 1-position, and a propan-2-ylamine group attached to the 4-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodo-1-methyl-1H-pyrazole. This can be achieved through the iodination of 1-methyl-1H-pyrazole using iodine and a suitable oxidizing agent.
Formation of Intermediate: The intermediate 3-iodo-1-methyl-1H-pyrazole is then reacted with formaldehyde and a secondary amine, such as isopropylamine, under basic conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the iodine atom to a hydrogen atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole: Lacks the iodine and propan-2-ylamine groups, resulting in different chemical and biological properties.
1-Methyl-3-phenyl-1H-pyrazole: Contains a phenyl group instead of an iodine atom, leading to variations in reactivity and applications.
3-Iodo-1H-pyrazole: Lacks the methyl and propan-2-ylamine groups, affecting its overall properties and uses.
The uniqueness of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H14IN3 |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H14IN3/c1-6(2)10-4-7-5-12(3)11-8(7)9/h5-6,10H,4H2,1-3H3 |
InChI Key |
IDUMFTVNRPOFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN(N=C1I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


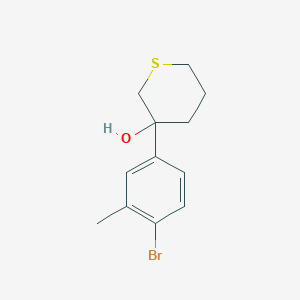
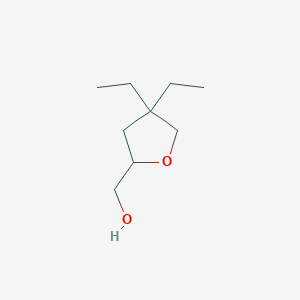
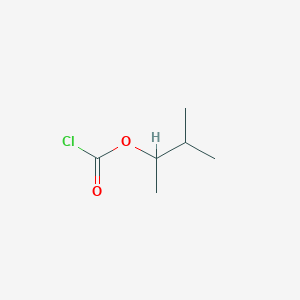

![2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13214951.png)

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13214960.png)
![Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214962.png)
![3-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13214974.png)



